Home > Products > Screening Compounds P18266 > 6'-Hydroxy Doxazosin
6'-Hydroxy Doxazosin - 102932-29-6

6'-Hydroxy Doxazosin

Catalog Number: EVT-364256
CAS Number: 102932-29-6
Molecular Formula: C23H25N5O6
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 6'-Hydroxy Doxazosin involves several steps starting from Doxazosin. The key step is the hydroxylation at the 6' position of the Doxazosin molecule. Common methods include:

  • Oxidation Reactions: Utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the hydroxyl group.
  • Hydroxylation Reactions: Employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate hydroxylation .

In an industrial context, continuous flow reactors may be employed to enhance yield and purity by allowing precise control over reaction conditions such as temperature and pressure .

Molecular Structure Analysis

The molecular structure of 6'-Hydroxy Doxazosin features a quinazoline core with a hydroxyl group attached at the 6' position. The structural configuration contributes to its biological activity by influencing receptor binding affinity and selectivity. Key structural data includes:

  • Molecular Weight: 467.47 g/mol
  • Functional Groups: Hydroxyl (-OH), methoxy (-OCH₃), and piperazine moieties that play crucial roles in its pharmacological activity .
Chemical Reactions Analysis

6'-Hydroxy Doxazosin can participate in various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents like hydrogen peroxide.
  • Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups through appropriate reagents .

Common reagents used include hydrogen peroxide, potassium permanganate for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.

Mechanism of Action

The mechanism of action for 6'-Hydroxy Doxazosin revolves around its role as an alpha-1 adrenergic receptor antagonist. By blocking these receptors, it leads to relaxation of vascular smooth muscle, resulting in:

  • Vasodilation: Decreased peripheral vascular resistance.
  • Lowered Blood Pressure: Effective management of hypertension.
  • Improved Urinary Flow: Beneficial effects in benign prostatic hyperplasia by relaxing smooth muscles in the bladder neck and prostate .

Pharmacokinetic studies indicate that following oral administration, Doxazosin (and by extension its derivatives) exhibits rapid absorption with a mean bioavailability of 65% to 70% .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 6'-Hydroxy Doxazosin include:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability studies indicate that it maintains efficacy under standard storage conditions for extended periods .

These properties are critical for formulation development in pharmaceutical applications.

Applications

6'-Hydroxy Doxazosin has diverse applications across multiple fields:

  • Pharmaceutical Research: Investigated for its effects on cellular processes and signaling pathways.
  • Organic Synthesis: Used as a reagent to study reaction mechanisms and pathways.
  • Clinical Applications: Explored for potential therapeutic effects in treating cardiovascular diseases and prostate disorders .

Additionally, it plays a role in the development of pharmaceutical formulations and drug delivery systems.

Introduction to 6'-Hydroxy Doxazosin

6'-Hydroxy Doxazosin represents a significant oxidative metabolite of the quinazoline-derived alpha-1 adrenergic receptor antagonist doxazosin mesylate. Its identification and characterization stem from research into the metabolic fate of doxazosin, a medication clinically employed for hypertension and benign prostatic hyperplasia management. Unlike the parent drug, 6'-Hydroxy Doxazosin itself lacks direct therapeutic indications but serves as a crucial analytical reference standard and subject of metabolic and pharmacokinetic investigations. Its study provides insights into hepatic biotransformation pathways, interindividual variability in drug handling, and potential influences on the pharmacological profile of the parent compound [1] [3] [10].

Chemical Identity and Structural Characteristics

6'-Hydroxy Doxazosin, systematically identified as [4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone, possesses a defined chemical structure resulting from the hydroxylation of the quinazoline ring system of doxazosin. Its molecular formula is C₂₂H₂₃N₅O₅, corresponding to a molecular weight of 437.45 g/mol [4] [7]. This modification occurs specifically at the 6' position (carbon 6) of the dimethoxyquinazoline moiety, replacing a hydrogen atom with a hydroxyl (-OH) group [1] [4].

  • Core Structure: It retains the fundamental quinazoline pharmacophore essential for alpha-1 adrenoceptor binding – the 4-amino-2-piperazinylquinazoline core.
  • Modification: The key structural distinction from doxazosin lies in the substitution: one methoxy group (-OCH₃) on the quinazoline ring in doxazosin is replaced by a hydroxy group (-OH) in 6'-Hydroxy Doxazosin, transforming a dimethoxyquinazoline into a hydroxy-methoxyquinazoline derivative.
  • Stereochemistry: Similar to doxazosin, the benzodioxane ring component may possess a chiral center. 6'-Hydroxy Doxazosin is typically referenced and utilized as the racemic mixture unless specified otherwise [8].
  • Physicochemical Properties: The introduction of the polar hydroxyl group enhances water solubility compared to the parent doxazosin. Predicted properties include a boiling point of approximately 748°C and a density of 1.440 g/cm³. Its pKa (predicted ~9.02) suggests it can exist in both protonated and deprotonated forms under physiological conditions [4].

Table 1: Molecular Descriptors of 6'-Hydroxy Doxazosin

PropertyValueSource/Reference
CAS Registry Number102932-26-3 [4] [7]
IUPAC Name[4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone [4] [7]
Molecular FormulaC₂₂H₂₃N₅O₅ [4] [7]
Molecular Weight437.45 g/mol [4] [7]
Canonical SMILESCOC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O [7]
InChI KeyDSVHRYIETHRCFI-UHFFFAOYSA-N [7]
XLogP / Exact Mass437.170 [7]
Hydrogen Bond Donors2 [7]
Hydrogen Bond Acceptors9 [7]

Biosynthetic Origin as a Doxazosin Metabolite

6'-Hydroxy Doxazosin is exclusively formed within biological systems through the enzymatic biotransformation (metabolism) of the parent drug, doxazosin. This process occurs primarily in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes, specifically the CYP3A4 isoform [2] [10].

  • Metabolic Reaction: The transformation involves an oxidative reaction, specifically aromatic hydroxylation. Enzymes within hepatocytes catalyze the insertion of an oxygen atom onto the carbon at the 6' position of the quinazoline ring of doxazosin, converting it from a -H to a -OH group. This reaction requires molecular oxygen and reducing equivalents (NADPH).
  • Enzyme System: In vitro studies confirm that doxazosin is a substrate for CYP3A4, the predominant CYP enzyme in human liver and gut. This isoform is responsible for the hydroxylation step leading to 6'-Hydroxy Doxazosin, among other potential metabolites [2] [10]. The reaction kinetics (e.g., Michaelis constant - Km, maximum velocity - Vmax) for this specific conversion are areas of ongoing research in drug metabolism.
  • Pharmacokinetic Role: As a major metabolite, 6'-Hydroxy Doxazosin contributes to the overall clearance of doxazosin from the systemic circulation. Its formation rate can be influenced by factors that modulate CYP3A4 activity, such as genetic polymorphisms (e.g., CYP3A5 expresser status), concomitant medications acting as inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., rifampin, carbamazepine), and liver disease [2] [10].
  • Analytical Detection: Identification and quantification of 6'-Hydroxy Doxazosin in biological matrices (plasma, urine) are achieved using sophisticated analytical techniques like High-Performance Liquid Chromatography coupled with ultraviolet or mass spectrometric detection (HPLC-UV, LC-MS/MS). Its presence serves as a biomarker for CYP3A4-mediated doxazosin metabolism [1] [4].

Table 2: Key Enzymes and Processes in 6'-Hydroxy Doxazosin Formation

AspectDetailBiological Significance
Parent CompoundDoxazosin MesylateSource molecule for metabolic transformation.
Primary SiteHepatocytes (Liver)Major site of drug metabolism.
Key Enzyme SystemCytochrome P450 (CYP), specifically CYP3A4Catalyzes the oxidative hydroxylation reaction.
Reaction TypeAromatic HydroxylationAddition of hydroxyl group at carbon 6' of quinazoline ring.
Detection MethodsHPLC-UV, LC-MS/MS in plasma/urineEssential for pharmacokinetic studies and metabolic profiling.

Historical Context in Pharmacological Research

The discovery and investigation of 6'-Hydroxy Doxazosin are intrinsically linked to the development and clinical use of doxazosin itself. Doxazosin was patented in 1977 and entered widespread clinical use for hypertension in 1990, later gaining approval for benign prostatic hyperplasia (BPH) [8].

  • Early Metabolic Studies (1980s-1990s): Following doxazosin's introduction, research into its metabolic disposition became crucial for understanding its pharmacokinetics, potential drug interactions, and inter-patient variability. Early human and animal studies using radiolabeled doxazosin and chromatographic techniques identified several metabolites excreted in urine and feces. Among these, hydroxylated derivatives, including the 6'-hydroxy isomer, were characterized as significant oxidative metabolites [1] [3].
  • Role of CYP3A4 Elucidation: As knowledge of cytochrome P450 isoforms advanced, in vitro studies using human liver microsomes and recombinant enzymes pinpointed CYP3A4 as the primary catalyst for the formation of 6'-Hydroxy Doxazosin. This understanding, solidified in the 1990s and early 2000s, explained clinically observed interactions between doxazosin and potent CYP3A4 inhibitors/inducers [2] [10].
  • Analytical Standard Development: The need to accurately measure 6'-Hydroxy Doxazosin in biological samples for pharmacokinetic studies and to assess potential bioactivity drove its chemical synthesis and commercial availability as a high-purity reference standard. Its CAS number (102932-26-3) was established, and it became listed in chemical catalogs primarily as a "Metabolite" or "Impurity" (e.g., Doxazosin Impurity 6) for pharmaceutical analysis [1] [4] [7].
  • Focus on Pharmacokinetics and Interactions: Research on 6'-Hydroxy Doxazosin has predominantly centered on its role in doxazosin's overall clearance and the implications of CYP3A4 modulation. Studies like the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), while primarily investigating cardiovascular outcomes of doxazosin vs. chlorthalidone, also contributed to the broader context of understanding variability in response to alpha-blockers, partly attributable to metabolic differences [8] [10]. While its intrinsic pharmacological activity at alpha-1 adrenoceptors is considered minimal compared to the parent drug, comprehensive receptor profiling studies specifically on the purified metabolite are less prevalent in the mainstream literature.
  • Contemporary Relevance: Today, 6'-Hydroxy Doxazosin remains a well-characterized metabolite critical for:
  • Bioanalytical Assay Validation: Essential reference compound for quantifying doxazosin and its metabolites in biological fluids during drug development and therapeutic drug monitoring.
  • Drug Interaction Studies: Understanding mechanisms behind interactions involving doxazosin.
  • Metabolic Phenotyping: Serving as a marker reaction for CYP3A4 activity in research settings [1] [4] [10].

The trajectory of research on 6'-Hydroxy Doxazosin exemplifies the progression from basic drug metabolism identification to the application of that knowledge in understanding clinical pharmacology and ensuring analytical rigor in pharmaceutical science. Its history is intertwined with the evolution of doxazosin as a therapeutic agent and advances in the field of drug metabolism and pharmacokinetics (DMPK).

Properties

CAS Number

102932-29-6

Product Name

6'-Hydroxy Doxazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)methanone

Molecular Formula

C23H25N5O6

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-16-4-3-13(29)9-19(16)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)

InChI Key

CAWNIHKSMVDTKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC

Synonyms

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2,3-dihydro-6-hydroxy-1,4-benzodioxin-2-yl)carbonyl-piperazine;

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=C(C=C5)O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.